2,4-Dimethoxyamphetamine
Overview
Description
2,4-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which are structurally similar to methoxyamphetamine and trimethoxyamphetamine. The compound is characterized by its chemical formula C11H17NO2 and a molecular weight of 195.2582 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dimethoxyamphetamine are the serotonergic 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors, trace amine-associated receptor 1 (TAAR1), adrenergic α 1 and α 2 receptors, dopaminergic D 2 receptor, and monoamine transporters . These targets play crucial roles in various physiological processes, including mood regulation, cognition, and perception.
Mode of Action
This compound interacts with its targets by binding to them with moderate to high affinities . The compound shows a preference for the 5-HT 2A receptor over the 5-HT 1A and 5-HT 2C receptors . The interaction with these receptors leads to changes in neuronal signaling, which can result in altered perception and mood.
Biochemical Pathways
It is known that the drug can increase monoaminergic transmission, which is a common pathway involved in the effects of psychedelic drugs .
Pharmacokinetics
Like other amphetamines, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its stimulative, amphetamine-like effects . It can lead to increased heart rate, mydriasis, and potentially hallucinations . .
Biochemical Analysis
Biochemical Properties
It is known that it has stimulative, amphetamine-like effects
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2,4-Dimethoxyamphetamine vary with different dosages in animal models
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 2,4-Dimethoxyamphetamine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a reducing agent such as sodium cyanoborohydride.
Formation of the Amphetamine Structure: The resulting intermediate is then subjected to a reaction with a suitable amine, such as methylamine, under acidic conditions to form the final amphetamine structure.
Chemical Reactions Analysis
2,4-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major products formed from these reactions include ketones, alcohols, and substituted amphetamines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of amphetamines.
Biology: Research has explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Its use in industry is limited due to its psychoactive properties and legal restrictions
Comparison with Similar Compounds
2,4-Dimethoxyamphetamine is similar to other dimethoxyamphetamine isomers, such as:
2,5-Dimethoxyamphetamine: Known for its psychedelic effects and longer duration of action.
3,4-Dimethoxyamphetamine: Exhibits mescaline-like visual effects.
2,3-Dimethoxyamphetamine: Less studied but structurally similar.
What sets this compound apart is its unique substitution pattern on the benzene ring, which influences its pharmacological profile and potency.
Conclusion
This compound is a fascinating compound with a rich history in psychedelic research. Its unique chemical structure and diverse range of reactions make it an interesting subject for scientific study. its psychoactive properties and legal status limit its practical applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWOZMUBHQPFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874252 | |
Record name | 2,4-DIMETHOXYAMPHETAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23690-13-3, 52850-81-4 | |
Record name | 2,4-Dimethoxyamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023690133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, 2,4-dimethoxy-alpha-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052850814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHOXYAMPHETAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT33R7Q58G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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